2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol
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Overview
Description
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound that features a pyrimidine ring substituted with amino, methoxyphenoxy, and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes a series of substitutions and coupling reactions. Key steps may include:
Nucleophilic substitution: Introduction of the amino group on the pyrimidine ring.
Etherification: Attachment of the methoxyphenoxy group via an ether bond.
Benzylation: Introduction of the benzyloxy group through a benzylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(methoxy)phenol
- 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(ethoxy)phenol
Uniqueness
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and specificity towards certain molecular targets.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-20-9-5-6-10-21(20)31-22-14-26-24(25)27-23(22)18-12-11-17(13-19(18)28)30-15-16-7-3-2-4-8-16/h2-14,28H,15H2,1H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWGZKGUGRTIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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